
4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a naphthalene derivative that has been synthesized through a specific method. The purpose of
Mechanism of Action
The mechanism of action of 4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide in anticancer activity is not yet fully understood. However, studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways. Additionally, this compound has also been shown to inhibit the growth of tumor cells by disrupting the microtubule network.
Biochemical and Physiological Effects
4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to apoptosis. Additionally, this compound has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, this compound is relatively easy to synthesize and purify, making it an ideal candidate for further studies. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions in the study of 4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide. One of the significant directions is the investigation of the mechanism of action of this compound in anticancer activity. Additionally, this compound's potential use as a fluorescent probe in bioimaging applications can be further explored. Furthermore, the synthesis of analogs of this compound can be investigated to improve its potency and reduce its toxicity.
Conclusion
In conclusion, 4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound can lead to the development of new and effective treatments for cancer and other diseases, making it an essential area of research.
Synthesis Methods
The synthesis method of 4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide involves the reaction of 4-methoxy-1-naphthoic acid with propargylamine in the presence of a coupling reagent. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography and recrystallization.
Scientific Research Applications
4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, this compound has also been investigated for its potential use as a fluorescent probe in bioimaging applications.
properties
IUPAC Name |
4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-3-10-16-15(17)13-8-9-14(18-2)12-7-5-4-6-11(12)13/h1,4-9H,10H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBCXCMHCURHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-prop-2-ynylnaphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
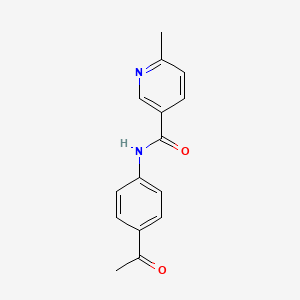
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
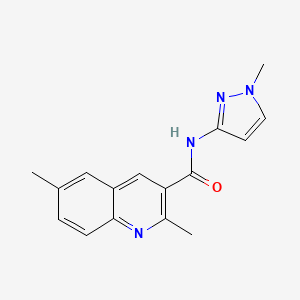
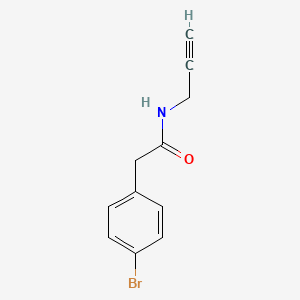
![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
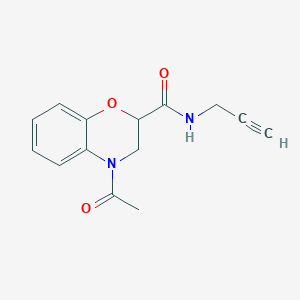
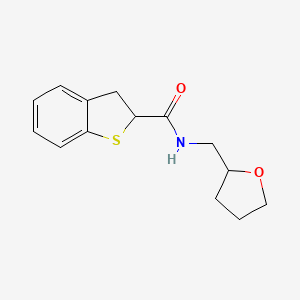
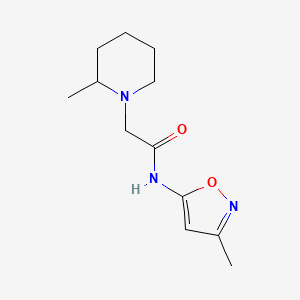
![3-fluoro-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B7457533.png)